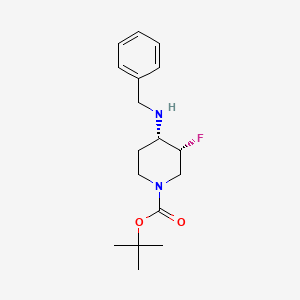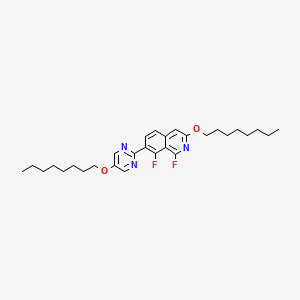
N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide
Vue d'ensemble
Description
N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide: is an organic compound that belongs to the class of amides This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of 2-amino-4-methyl-1,3-oxazole with appropriate reagents.
Amidation Reaction: The oxazole derivative is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the amide bond.
Introduction of the Butan-2-yl Group: The final step involves the alkylation of the amide with butan-2-yl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Amines with the butan-2-yl group intact.
Substitution: New amides with different alkyl or aryl groups.
Applications De Recherche Scientifique
N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and amide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-sec-butyl-N-(4-methyl-oxazol-2-yl)-isobutyramide: can be compared with other similar compounds, such as:
- N-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- N-butyl-2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- N-benzyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
These compounds share the oxazole ring and amide functionality but differ in the alkyl or aryl groups attached. The uniqueness of This compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
57068-01-6 |
|---|---|
Formule moléculaire |
C12H20N2O2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
N-butan-2-yl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C12H20N2O2/c1-6-10(5)14(11(15)8(2)3)12-13-9(4)7-16-12/h7-8,10H,6H2,1-5H3 |
Clé InChI |
LASKOYXOOOTXQS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N(C1=NC(=CO1)C)C(=O)C(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![TERT-BUTYL N-[(3S,5R)-5-METHYL-1-(3-NITRO-4-PYRIDYL)-3-PIPERIDYL]CARBAMATE](/img/structure/B8670279.png)







![4-[3-(6-Bromopyridin-3-yl)propyl]thiomorpholin-3-one](/img/structure/B8670329.png)


![1H-Imidazole-5-carboxaldehyde, 2-butyl-1-[(2-chlorophenyl)methyl]-](/img/structure/B8670347.png)

